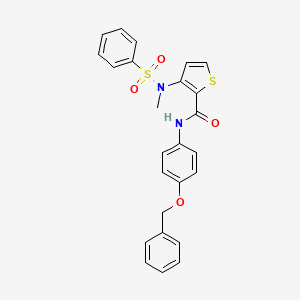
N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide" is a structurally complex molecule that may be related to various pharmacological activities due to the presence of a thiophene ring, a sulfonamide group, and a carboxamide linkage. These structural motifs are commonly found in molecules with diverse biological activities, such as endothelin receptor antagonism, prodrug potential, and antiarrhythmic properties .
Synthesis Analysis
The synthesis of related thiophene carboxamide derivatives often involves multi-step reactions starting from simpler precursors. For example, substituted thiophene derivatives can be synthesized from reactions involving amino thiophene carboxamides with different organic reagents . Similarly, the synthesis of N-aryl and N,N-diethyl thiophene carboxamides can be achieved through reactions with salicylaldehyde and N-phenylthiourea . These methods suggest that the synthesis of the compound would likely involve the formation of the thiophene carboxamide core followed by subsequent functionalization with the appropriate sulfonamide and benzyloxyphenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the crystalline structure, molecular geometry, and electronic properties, such as HOMO and LUMO energies. For instance, the crystal structure and Hirshfeld surface analysis of a related N-methylsulfonamide derivative revealed significant intermolecular interactions that stabilize the molecular conformation .
Chemical Reactions Analysis
Thiophene carboxamide derivatives can undergo various chemical reactions, including hydrolysis and condensation, to form new compounds with potential biological activities . The reactivity of these compounds can be influenced by the substituents on the thiophene ring and the nature of the sulfonamide group. For example, the hydrolysis of benzothiadiazine derivatives can lead to the formation of N-methylsulfonamido phenyl formamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of ionizable amino functions in the acyl moiety of N-methylsulfonamides can enhance water solubility while maintaining adequate lipophilicity at physiological pH . The electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and potential as a drug candidate .
Aplicaciones Científicas De Investigación
Aromatic Sulfonamide Inhibitors
Aromatic sulfonamides have been studied for their inhibitory activities against various carbonic anhydrase isoenzymes. Compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and others have shown nanomolar half-maximal inhibitory concentrations (IC50) against carbonic anhydrase (CA) isoenzymes, indicating their potential in targeting these enzymes for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Copper-Catalyzed Reactions
Sulfonamides have been utilized in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes, leading to the formation of N-alkyl products. This research expands the functionalization of alkanes and provides a pathway for the synthesis of complex molecules from simple substrates (Tran, Li, Driess, & Hartwig, 2014).
Antimicrobial Activities
Biologically active derivatives of sulfonamides have been synthesized and shown significant activities against bacterial and fungal strains. These compounds, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, highlight the potential of sulfonamide derivatives in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Prodrug Forms for Sulfonamide Group
Research into prodrug forms for the sulfonamide group has led to the development of water-soluble amino acid derivatives of N-methylsulfonamides. These compounds have been evaluated for their potential as prodrugs, providing insights into the modification of sulfonamide-containing drugs to improve their solubility and pharmacokinetic profiles (Larsen, Bundgaard, & Lee, 1988).
Propiedades
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-27(33(29,30)22-10-6-3-7-11-22)23-16-17-32-24(23)25(28)26-20-12-14-21(15-13-20)31-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRBVNSVQDYCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

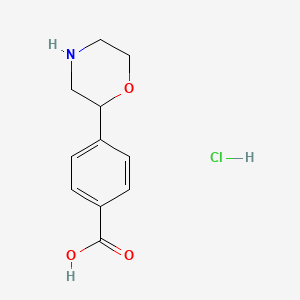
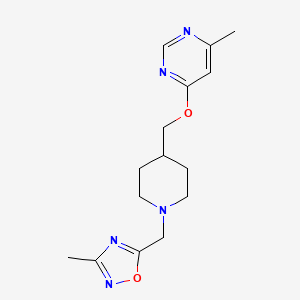
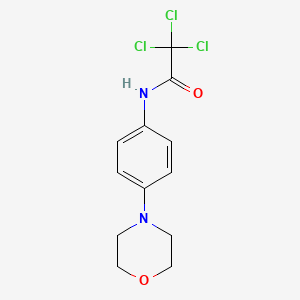
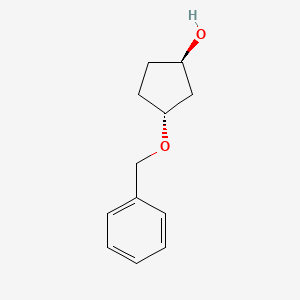
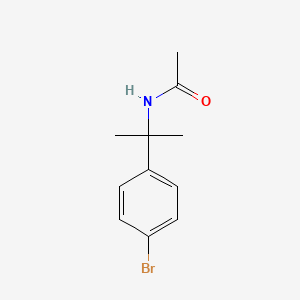
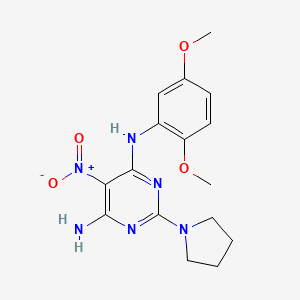
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)
![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)
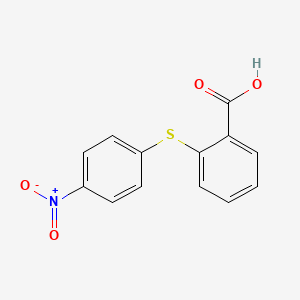
![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)

